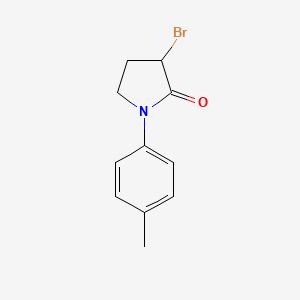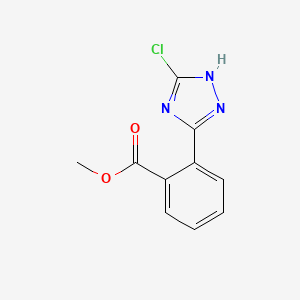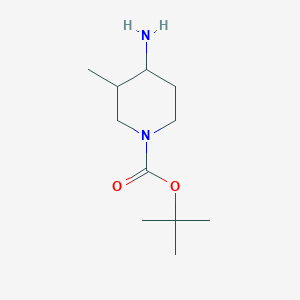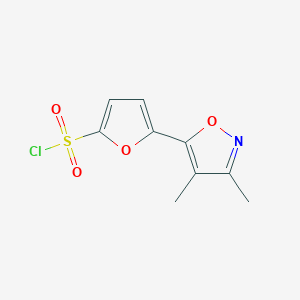
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one
描述
“3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H12BrNO. It has a molecular weight of 254.13 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidinones can generally be synthesized through various methods, including the N-heterocyclization of primary amines with diols . Another method involves the bromination of ketones with bromine in the presence of a catalytic amount of aluminum trichloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 84-86 degrees Celsius .科学研究应用
3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various drugs, such as the anti-asthma drug salmeterol and the anti-depressant drug bupropion. It has also been used as an enzyme inhibitor in studies of the enzyme thymidylate synthase, and as a reactant in materials chemistry to form polymers networks.
作用机制
The exact mechanism of action of 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one is not fully understood. However, it is thought to be related to its ability to interact with the active sites of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity and the disruption of biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In addition, this compound has been found to interact with a variety of proteins, including the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
实验室实验的优点和局限性
The advantages of using 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one in lab experiments include its high purity and low cost. It is also easy to synthesize and can be stored at room temperature for up to a year. However, there are some limitations to using this compound, such as its instability in the presence of light and heat and its potential to interact with other compounds.
未来方向
There are many potential future directions for research on 3-Bromo-1-(4-methylphenyl)pyrrolidin-2-one. These include further studies into its mechanism of action, its potential applications in drug synthesis, and its ability to interact with other proteins and enzymes. Additionally, further research could be conducted into its potential toxicity and its effects on the human body. Other potential research directions include its use as a catalyst in materials chemistry, its potential applications in food science, and its potential use as a therapeutic agent.
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
3-bromo-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-2-4-9(5-3-8)13-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGLEBQOJIZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)





![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)

